molecular formula C7H9ClN4 B2777442 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride CAS No. 860258-70-4

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride

Cat. No.: B2777442
CAS No.: 860258-70-4
M. Wt: 184.63
InChI Key: SZXHPOAOIPAVKE-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a methyl group at position 2 and an amine at position 5, stabilized as a hydrochloride salt. Its molecular formula is C₇H₉ClN₄, with a molecular weight of 192.63 g/mol . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. While its specific biological activities remain under investigation, structural analogs are known for kinase inhibition, antimicrobial properties, and enzyme modulation .

Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-4-9-5-2-3-6(8)11-7(5)10-4;/h2-3H,1H3,(H3,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXHPOAOIPAVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860258-70-4
Record name 2-methyl-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride
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Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Antiproliferative Activity

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine, including 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride, show significant antiproliferative effects against various cancer cell lines. In vitro studies have reported the following:

  • Cell Lines Tested :
    • LN-229 (glioblastoma)
    • Capan-1 (pancreatic adenocarcinoma)
    • HCT-116 (colorectal carcinoma)
    • NCI-H460 (lung carcinoma)
    • DND-41 (acute lymphoblastic leukemia)
    • HL-60 (acute myeloid leukemia)
    • K-562 (chronic myeloid leukemia)
    • Z-138 (non-Hodgkin lymphoma) .

Table 1 summarizes the antiproliferative activity observed:

Cell LineIC50 Value (µM)Reference
LN-229X
Capan-1Y
HCT-116Z
NCI-H460A
DND-41B
HL-60C
K-562D
Z-138E

Antibacterial and Antiviral Properties

In addition to its anticancer properties, the compound has been evaluated for antibacterial and antiviral activities. Studies indicate that certain derivatives exhibit potent activity against a range of bacterial strains and viruses, suggesting potential as an antimicrobial agent .

Cancer Therapy

Given its antiproliferative effects, researchers are exploring the use of this compound in cancer therapy. Its ability to inhibit cell growth in various cancer types positions it as a promising candidate for further drug development and clinical trials.

Neurological Disorders

Preliminary studies suggest that imidazo[4,5-b]pyridine derivatives may have neuroprotective effects. Research focusing on their potential role in treating neurodegenerative diseases is underway, with findings indicating modulation of neuroinflammatory pathways .

Case Study 1: Antiproliferative Screening

A comprehensive study screened several imidazo[4,5-b]pyridine derivatives for their antiproliferative effects. The results indicated that modifications to the imidazole ring significantly enhanced activity against specific cancer cell lines, with particular interest in compounds with methyl substitutions at the nitrogen positions .

Case Study 2: Antibacterial Activity Assessment

Another investigation assessed the antibacterial properties of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain structural modifications led to increased efficacy and lower minimum inhibitory concentrations, making them potential candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with molecular targets such as GABA A receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This modulation influences various cellular pathways, including those involved in neurotransmission and inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The imidazo[4,5-b]pyridine scaffold is versatile, with substituents and fused rings significantly altering properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Rings Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride 2-CH₃, 5-NH₂·HCl C₇H₉ClN₄ 192.63 Enhanced solubility via HCl salt
7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine 7-Cl, 5-NH₂ C₆H₅ClN₄ 168.58 Higher lipophilicity (XLogP3 = 1)
5-Chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-amine Thiazolo ring, 8-CH₃, 5-Cl C₈H₆ClN₅S 247.68 Increased complexity; potential S-π interactions
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzimidamide Hydrochloride 2-Benzimidamide·HCl C₁₃H₁₃ClN₆ 288.73 Strong basicity (amidine group)
SJA710-6 2-BrPh, N-(4-FBz), 3-propyl C₂₂H₂₀BrFN₄ 439.32 Bulky substituents; kinase inhibition

Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility (~20 mg/mL) vs. free bases (e.g., 7-chloro analog: ~5 mg/mL) .
  • Metabolism : Thiazolo-fused derivatives show slower hepatic clearance due to increased molecular weight and sulfur participation in cytochrome P450 interactions .

Biological Activity

Overview

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine; hydrochloride, also referred to as EN300-26683100, is a member of the imidazopyridine class of compounds. These compounds are characterized by an imidazole ring fused with a pyridine moiety, which is structurally similar to purines. This similarity has spurred extensive research into their biological activities, particularly their potential therapeutic effects in various medical fields.

The primary biological targets of 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine; hydrochloride include:

  • Estrogen Receptor Alpha (ERα) : The compound binds to ERα, leading to activation and subsequent modulation of gene expression related to cell growth and differentiation.
  • Nuclear Receptor Coactivator 2 : Interaction with this coactivator enhances the transcriptional activity of various nuclear receptors involved in metabolic processes.

These interactions trigger a cascade of biochemical reactions that can influence cellular pathways critical for cancer progression and other diseases.

Antiproliferative Activity

Research has demonstrated that derivatives of imidazopyridines exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • In vitro studies show that certain derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as:
    • LN-229 (glioblastoma)
    • Capan-1 (pancreatic adenocarcinoma)
    • HCT-116 (colorectal carcinoma)

For instance, one study reported that a bromo-substituted derivative exhibited IC50 values ranging from 1.8 to 3.2 µM across multiple cell lines, indicating potent antiproliferative activity .

Antibacterial and Antiviral Activity

While many imidazopyridine derivatives have shown promise in anticancer applications, their antibacterial and antiviral activities vary:

  • Antibacterial Activity : Limited activity was observed, with some compounds displaying moderate effects against specific strains such as E. coli.
  • Antiviral Activity : Certain derivatives have demonstrated efficacy against a range of DNA and RNA viruses, although detailed mechanisms remain under investigation .

Research Findings and Case Studies

StudyCompoundCell LineIC50 (µM)Activity
Compound 10LN-2290.4Antiproliferative
Compound 14Capan-10.7Antiproliferative
Bromo-substituted derivativeHCT-1161.8 - 3.2Antiproliferative
Compound 14E. coli32Moderate antibacterial

Biochemical Pathways Affected

The biological activity of 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine; hydrochloride extends to its influence on several key biochemical pathways:

  • NF-kappaB Signaling Pathway : Activation through phosphorylation processes involving IKK-ɛ and TBK1.
  • Cell Cycle Regulation : Modulation of proteins involved in cell cycle progression, potentially leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine hydrochloride, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions starting from pyrazole or imidazo-pyridine precursors. For example, hydrazine hydrate and hydroxylamine hydrochloride are often used in reflux conditions with piperidine as a catalyst (8–12 hours, under reduced pressure for purification) . Solvent choice (e.g., DMF or dichloromethane) and temperature control are critical to minimize side reactions. Catalysts like palladium or copper salts may enhance yield in coupling steps . Optimization should prioritize purity verification via HPLC or NMR .

Q. What spectroscopic methods are recommended for characterizing the purity and structure of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the imidazo-pyridine core and methyl substitution. Infrared (IR) spectroscopy identifies functional groups (e.g., amine and hydrochloride moieties). Mass spectrometry (HRMS) validates molecular weight (C₇H₉ClN₄, MW: 200.63 g/mol) . Purity should be assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

Q. How should researchers design assays to evaluate the kinase inhibitory activity of this compound?

  • Answer : Use in vitro kinase inhibition assays (e.g., IKKβ or NF-κB pathway targets) with ATP-concentration-dependent protocols. Include positive controls (e.g., known inhibitors like BAY-11-7082) and measure IC₅₀ values via fluorescence polarization. Cell-based assays (e.g., TNFα-induced NF-κB luciferase reporter systems) validate cellular efficacy .

Advanced Research Questions

Q. How does the methyl substitution at the 2-position influence the compound’s lipophilicity and interaction with biological targets compared to analogs?

  • Answer : The 2-methyl group increases lipophilicity (logP ~1.2 vs. 0.8 for non-methylated analogs), enhancing membrane permeability. This substitution reduces steric hindrance in the imidazo-pyridine core, improving binding to hydrophobic kinase pockets (e.g., IKKβ’s ATP-binding site). However, it may reduce solubility, necessitating formulation adjustments . Comparative molecular docking studies against analogs (e.g., 2-chloro or 4-chloro derivatives) highlight positional effects on binding affinity .

Q. When encountering discrepancies in biological activity data across studies, what structural or methodological factors should be considered?

  • Answer : Key factors include:

  • Structural variations : Minor changes (e.g., chloride vs. methyl substituents) alter charge distribution and hydrogen bonding. For example, 2-methyl derivatives show 10-fold higher IKKβ inhibition than 2-chloro analogs due to improved hydrophobic interactions .
  • Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) or cell lines (HEK293 vs. HeLa) impact IC₅₀ reproducibility. Standardize protocols using guidelines like MIAME or Assay Guidance Manual .

Q. How can computational modeling aid in predicting the binding affinity of this compound to IKKβ, and what are the limitations?

  • Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations predict binding modes and ΔG values. For example, Glide docking (Schrödinger Suite) aligns the methyl group with IKKβ’s Leu21 and Val29 residues. Limitations include force field inaccuracies in modeling solvent effects and protonation states at physiological pH . Validate predictions with mutagenesis (e.g., Leu21Ala) and SPR-based binding assays .

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